

Allyl Cinnamate: A Comprehensive Toxicological Profile and Safety Assessment

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Compound of Interest

Compound Name: *Allyl cinnamate*

Cat. No.: *B045370*

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Introduction

Allyl cinnamate (CAS No. 1866-31-5) is an organic ester widely used as a fragrance and flavoring ingredient. Its characteristic fruity and balsamic aroma lends itself to application in a variety of consumer products. This technical guide provides an in-depth review of the toxicological profile and safety data for **allyl cinnamate**, consolidating available scientific literature to inform risk assessment and guide safe handling and use. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and presents metabolic pathways and experimental workflows through structured diagrams.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	Allyl 3-phenyl-2-propenoate	[1]
Synonyms	2-Propenyl cinnamate, Cinnamic acid, allyl ester	[1]
CAS Number	1866-31-5	[1]
Molecular Formula	C ₁₂ H ₁₂ O ₂	[1]
Molecular Weight	188.22 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Mild, sweet, floral, reminiscent of cinnamon or jasmine	[2]

Toxicological Profile

Acute Toxicity

Allyl cinnamate exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal route.

Endpoint	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	1520 mg/kg bw	Harmful if swallowed (Category 4)	[3]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg bw	Not classified	[4]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 401)

The acute oral toxicity of **allyl cinnamate** was determined in rats. Following a period of fasting, the substance was administered by gavage in graduated doses to several groups of animals, with one dose per group. Observations of effects and mortality were made systematically.

Animals that died during the study were necropsied, and at the conclusion of the observation period (typically 14 days), surviving animals were euthanized and necropsied.[5]

Experimental Protocol: Acute Dermal Toxicity (Adapted from OECD Guideline 402)

The acute dermal toxicity of **allyl cinnamate** was assessed in rabbits. The test substance was applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for a 24-hour exposure period.[6][7] Animals were observed for signs of toxicity and mortality over a 14-day period.[6]

Skin and Eye Irritation

Allyl cinnamate is classified as a skin irritant.[2] Data on eye irritation potential is limited, but it is classified as causing serious eye irritation.[2]

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Human	Irritant at 0.10%	Causes skin irritation (Category 2)	[2][4]
Eye Irritation	Not specified	Causes serious eye irritation	Eye Irritation (Category 2)	[2]

Experimental Protocol: Acute Dermal Irritation (Adapted from OECD Guideline 404)

The skin irritation potential of a substance is typically evaluated in albino rabbits. A single dose of the test substance is applied to a small area of shaved skin, with an untreated area serving as a control. The exposure period is typically 4 hours, after which the substance is removed.[8] [9] The site is then examined for erythema and edema at specified intervals over a period of up to 14 days.[8]

Skin Sensitization

While prolonged or repeated skin contact may cause sensitization in susceptible individuals, the Research Institute for Fragrance Materials (RIFM) has concluded that **allyl cinnamate** does not present a safety concern for skin sensitization under the current declared levels of

use, as exposure is below the Dermal Sensitization Threshold (DST) for reactive materials.[\[2\]](#)
[\[10\]](#)

Genotoxicity

A comprehensive battery of in vitro tests has been conducted to assess the genotoxic potential of **allyl cinnamate**. The available data indicate that **allyl cinnamate** is not genotoxic.[\[10\]](#)

Assay	System	Metabolic Activation	Result	Reference
Ames Test (OECD 471)	S. typhimurium	With and without S9	Non-mutagenic	[10]
In Vitro Micronucleus Test (OECD 487)	Human peripheral blood lymphocytes	With and without S9	Non-clastogenic	[10]
BlueScreen™ Assay	Human-derived TK6 cells	With and without S9	Negative for genotoxicity and cytotoxicity	[10]

Experimental Protocol: Ames Test (Adapted from OECD Guideline 471)

This bacterial reverse mutation assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[\[10\]](#) Bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[\[10\]](#)[\[11\]](#) The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted. A dose-related increase in revertant colonies indicates mutagenic potential.[\[10\]](#)

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (Adapted from OECD Guideline 487)

This test detects chromosomal damage or aneuploidy in cultured mammalian cells.[\[12\]](#) Cells, such as human peripheral blood lymphocytes, are exposed to the test substance with and without metabolic activation.[\[10\]](#)[\[12\]](#) After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei (small,

extranuclear bodies containing chromosomal fragments or whole chromosomes) in these binucleated cells is then scored.[12]

Experimental Protocol: BlueScreen™ Assay

This is a high-throughput screening assay that uses a human-derived p53-competent cell line (TK6) containing a reporter gene (Gaussia luciferase) linked to the GADD45a gene promoter. [13][14] The GADD45a gene is involved in the cellular response to DNA damage. Genotoxic compounds induce the expression of the GADD45a gene, leading to the production of luciferase, which is then measured.[13][14] Cytotoxicity is measured concurrently.[13]

Repeated Dose Toxicity

There are no specific repeated dose toxicity studies available for **allyl cinnamate**. [10] The RIFM has evaluated this endpoint using the Threshold of Toxicological Concern (TTC) approach. [10][15] **Allyl cinnamate** is classified as a Cramer Class II substance. The total systemic exposure to **allyl cinnamate** from its use as a fragrance ingredient is below the TTC for a Cramer Class II material (9 µg/kg/day), indicating a low probability of risk to human health from repeated exposure. [10]

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, there are no specific reproductive and developmental toxicity studies available for **allyl cinnamate**. [10] The RIFM's safety assessment relies on the TTC approach. The systemic exposure to **allyl cinnamate** is below the TTC for reproductive toxicity for a Cramer Class II substance, suggesting that it is not a concern for reproductive or developmental effects at current use levels. [10]

Carcinogenicity

There are no long-term carcinogenicity bioassays available for **allyl cinnamate**. [2] It is not classified as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA). [2][3]

Toxicokinetics and Metabolism

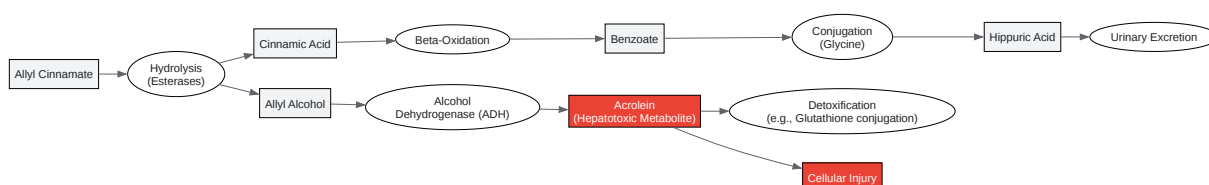
Specific toxicokinetic studies on **allyl cinnamate** (absorption, distribution, metabolism, and excretion) are limited. However, based on its structure as an allyl ester, its metabolic fate can

be predicted.

Metabolic Pathway

It is anticipated that **allyl cinnamate** is rapidly hydrolyzed in the body by esterases to its constituent molecules: cinnamic acid and allyl alcohol.[16]

- Cinnamic acid is a naturally occurring compound that is further metabolized in the liver. Its primary metabolic pathway involves beta-oxidation, ultimately leading to the formation of benzoate, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[3]
- Allyl alcohol is metabolized in the liver by alcohol dehydrogenase to acrolein.[10][17] Acrolein is a highly reactive and cytotoxic aldehyde and is considered the ultimate hepatotoxic metabolite of allyl alcohol.[4][10][17] Acrolein can deplete cellular glutathione and bind to cellular macromolecules, leading to oxidative stress and cell injury.[10]

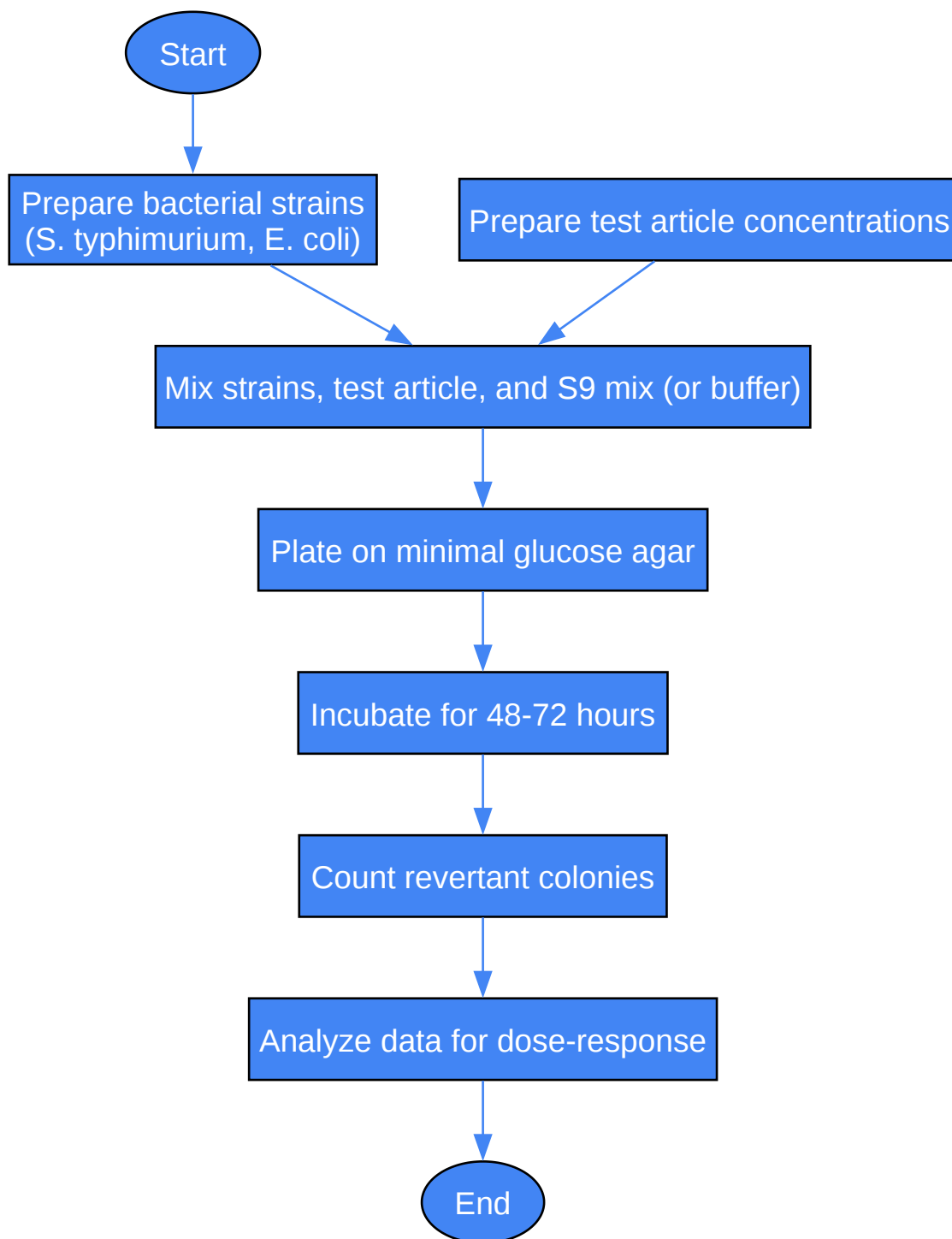


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Predicted metabolic pathway of **allyl cinnamate**.

Experimental Workflows

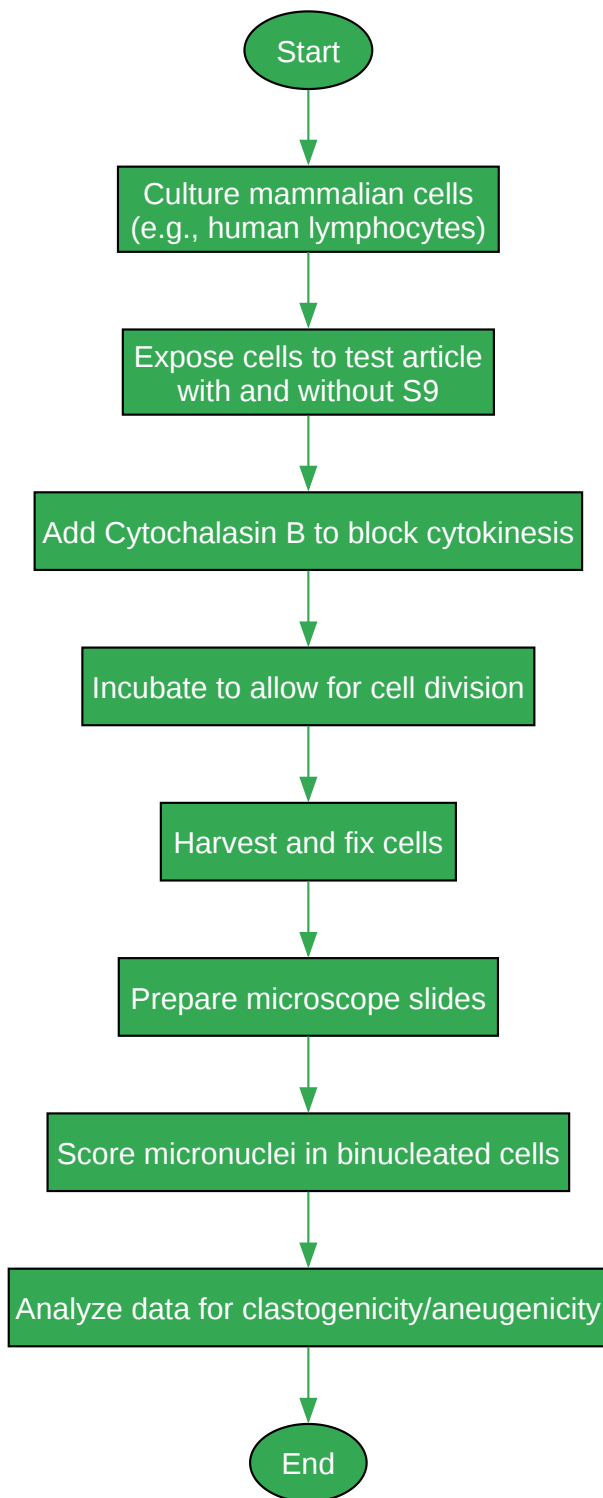
Ames Test (OECD 471) Workflow



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Workflow for the Ames bacterial reverse mutation assay.

In Vitro Micronucleus Test (OECD 487) Workflow



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Workflow for the in vitro mammalian cell micronucleus test.

Conclusion

Allyl cinnamate has a well-characterized toxicological profile for acute toxicity, skin irritation, and genotoxicity. It is moderately toxic upon acute oral exposure and is a skin irritant. Extensive in vitro testing has shown no evidence of genotoxic potential. For repeated dose and reproductive toxicity, a lack of substance-specific data has led to the application of the Threshold of Toxicological Concern (TTC) approach, which indicates a low probability of risk at current exposure levels from its use as a fragrance ingredient. The primary metabolic pathway is predicted to be hydrolysis to cinnamic acid and allyl alcohol, with the latter being metabolized to the hepatotoxicant acrolein. This metabolic activation pathway is a key consideration in the overall safety assessment of allyl esters. Further research into the long-term toxicity and toxicokinetics of **allyl cinnamate** would provide a more complete understanding of its safety profile. Based on the available data, the use of **allyl cinnamate** in consumer products is considered safe under the current conditions of use, which result in low levels of exposure.

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